Perfluoro-tert-butanol (also known as nonafluoro-tert-butyl alcohol) is a highly specialized, fully fluorinated tertiary alcohol characterized by its extreme electron-withdrawing nature and steric bulk. With a pKa of approximately 5.2 to 5.4, it exhibits Brønsted acidity comparable to carboxylic acids while remaining strictly an alcohol [1]. Despite its high molecular weight (236.04 g/mol), the perfluorination drastically reduces intermolecular van der Waals interactions, resulting in an exceptionally low boiling point of 45 °C . In industrial and advanced laboratory procurement, it is primarily sourced as a premium hydrogen-bond donor, a structure-breaking specialty solvent, a precursor for weakly coordinating anions (WCAs), and a high-density fluorine tag for diagnostic materials .
Buyers often attempt to substitute perfluoro-tert-butanol with more common alcohols like tert-butanol or hexafluoro-2-propanol (HFIP) to reduce costs, but these fail across multiple critical process dimensions. Standard tert-butanol lacks the electron-withdrawing CF3 groups, rendering it non-acidic (pKa ~19 vs 5.4) and useless for applications requiring strong hydrogen-bond donation or weakly coordinating anion synthesis [1]. While HFIP is a standard fluoroalcohol substitute, it has a higher pKa (9.3) and readily forms extended, dense hydrogen-bonded networks that can inadvertently catalyze unwanted side reactions, such as off-target lactonization [2]. Furthermore, perfluoro-tert-butanol's bulky steric profile restricts it to forming mostly monomers and dimers, acting as a unique structure breaker in solvent mixtures-a property HFIP cannot replicate [3]. Finally, HFIP's higher boiling point (58 °C) makes it harder to remove from highly temperature-sensitive pharmaceutical intermediates compared to the highly volatile perfluoro-tert-butanol (45 °C) [1].
The addition of three trifluoromethyl groups drastically alters the electronic landscape of the hydroxyl moiety. Perfluoro-tert-butanol exhibits a pKa of 5.2 to 5.4, making it nearly four orders of magnitude more acidic than HFIP (pKa = 9.3) and seven orders of magnitude more acidic than trifluoroethanol (TFE, pKa = 12.4) [1].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | 5.2 - 5.4 |
| Comparator Or Baseline | HFIP (9.3) and TFE (12.4) |
| Quantified Difference | ~10,000x higher acidity than HFIP |
| Conditions | Standard aqueous/extrapolated thermodynamic conditions |
Allows chemists to utilize a solvent or reagent with the acidic strength of a carboxylic acid but without the interfering nucleophilicity of a carboxylate anion.
While HFIP and standard alcohols form large tetrameric or polymeric hydrogen-bonded networks, perfluoro-tert-butanol is sterically hindered by its bulky -CF3 groups. Vibrational spectroscopy and X-ray scattering confirm that its liquid phase consists of 70-80% monomers and dimers, with almost no trimers or larger networks [1]. When mixed with other alcohols, it acts as a structure breaker, destroying larger clusters[2].
| Evidence Dimension | Liquid-phase aggregation state |
| Target Compound Data | 70-80% monomers and dimers |
| Comparator Or Baseline | HFIP and tert-butanol (form extensive tetrameric/polymeric networks) |
| Quantified Difference | Near-total suppression of >2-molecule H-bond clusters |
| Conditions | Neat liquid phase and equimolar mixtures at room temperature |
Crucial for syntheses where extended protic solvent networks cause unwanted side reactions or accelerate non-radiative decay in photochemistry.
Despite having a molecular weight of 236.04 g/mol, perfluoro-tert-butanol exhibits a boiling point of just 45 °C . This is significantly lower than both HFIP (58 °C, MW: 168.04 g/mol) and unfluorinated tert-butanol (82 °C, MW: 74.12 g/mol) . The extreme fluorination minimizes intermolecular dispersion forces, leading to high volatility.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 45 °C |
| Comparator Or Baseline | HFIP (58 °C) and tert-butanol (82 °C) |
| Quantified Difference | 13 °C lower than HFIP; 37 °C lower than tert-butanol |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Enables rapid, ultra-mild solvent removal under reduced pressure, protecting highly thermally labile pharmaceutical intermediates from degradation during workup.
Perfluoro-tert-butanol provides nine chemically equivalent fluorine atoms attached to a single modifiable hydroxyl anchor . Compared to HFIP, which provides only six equivalent fluorines, perfluoro-tert-butanol delivers a 50% higher local fluorine density. This structural symmetry ensures a single, intense, unsplit 19F NMR resonance.
| Evidence Dimension | Equivalent 19F atoms per hydroxyl anchor |
| Target Compound Data | 9 equivalent 19F atoms |
| Comparator Or Baseline | HFIP (6 equivalent 19F atoms) |
| Quantified Difference | 50% increase in localized fluorine density |
| Conditions | 19F NMR spectroscopy and MRI contrast agent formulation |
Maximizes the signal-to-noise ratio in 19F MRI diagnostic agents and analytical tags without complicating the NMR spectra with spin-spin splitting.
Directly leveraging its high acidity (pKa ~5.4) and bulky steric profile, the compound is the primary precursor for the tetrakis(perfluoro-tert-butoxy)aluminate anion ([Al(OC(CF3)3)4]-), a critical component in advanced battery electrolytes and ionic liquids [1].
Because it provides strong hydrogen-bond donation without forming extended solvent networks, it is ideal for reactions where standard fluoroalcohols like HFIP cause unwanted network-driven side reactions (e.g., off-target lactonization) or accelerate non-radiative decay in excited dyes [2].
The presence of nine equivalent fluorine atoms allows researchers to graft this molecule onto biological vectors, yielding diagnostic agents with exceptionally high signal-to-noise ratios and single, sharp NMR peaks .
Its exceptionally low boiling point (45 °C) makes it an optimal specialty solvent for the synthesis and extraction of fragile compounds that would degrade under the harsher stripping conditions required for HFIP or conventional alcohols .
Acute Toxic;Irritant